tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate
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Overview
Description
tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate: is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyclopentyl ring, and a carbamate functional group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyclopentyl ketone derivative. The reaction is usually carried out under mild conditions using a suitable catalyst. For example, the reaction can be catalyzed by a base such as sodium hydride or potassium carbonate in an organic solvent like tetrahydrofuran .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate can undergo oxidation reactions to form corresponding oxides.
Reduction: It can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Chemistry: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates .
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and protein-ligand interactions. It serves as a model compound for understanding the behavior of carbamates in biological systems .
Medicine: It is investigated for its pharmacological properties and its ability to interact with biological targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals .
Mechanism of Action
The mechanism of action of tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on enzymes or proteins, leading to inhibition or modulation of their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
- tert-Butyl (3-oxopropyl)carbamate
- tert-Butyl (3-oxocyclobutyl)carbamate
- tert-Butyl (3-cyclopentyl-1,2,4-oxadiazol-5-yl)methyl)carbamate
Uniqueness: tert-Butyl N-(1-cyclopentyl-3-oxopropyl)carbamate is unique due to its specific structure, which combines a cyclopentyl ring with a carbamate functional group. This unique structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C13H23NO3 |
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Molecular Weight |
241.33 g/mol |
IUPAC Name |
tert-butyl N-(1-cyclopentyl-3-oxopropyl)carbamate |
InChI |
InChI=1S/C13H23NO3/c1-13(2,3)17-12(16)14-11(8-9-15)10-6-4-5-7-10/h9-11H,4-8H2,1-3H3,(H,14,16) |
InChI Key |
XYBBNXIVNWNJSG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC=O)C1CCCC1 |
Origin of Product |
United States |
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